Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and potential applications. Unfortunately, the specific molecular structure of “Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate” is not provided in the sources I found .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay, which elucidates the reaction pathways of antioxidant capacity in compounds. This could be relevant for understanding the antioxidant potential of Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate and its reaction mechanisms (Ilyasov et al., 2020).
Environmental Impact of Organochlorine Compounds
Research by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols, which share a chlorophenyl group with this compound, on the aquatic environment. Their moderate to high persistence and potential toxicity towards aquatic life underline the importance of assessing similar compounds' environmental behaviors and toxicological profiles (Krijgsheld & Gen, 1986).
Parabens in Aquatic Environments
The review by Haman et al. (2015) on parabens, including their occurrence, fate, and behavior in aquatic environments, provides insights into the environmental persistence and potential endocrine-disrupting effects of synthetic organic compounds. Understanding the environmental fate of this compound could benefit from methodologies applied in such studies (Haman et al., 2015).
Anticancer Drug Research
Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of compounds synthesized in their laboratory for anticancer drug development. This highlights the potential of structurally complex compounds, such as this compound, in the development of new anticancer therapies with minimized side effects (Sugita et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3O3/c1-2-26-18(25)16(17(24)13-5-9-15(20)10-6-13)11-12-3-7-14(8-4-12)19(21,22)23/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIQRWRZGQVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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